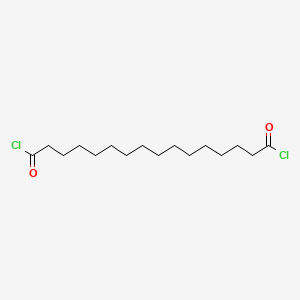
Hexadecanedioyl dichloride
Vue d'ensemble
Description
Hexadecanedioyl dichloride, also known as Sebacoyl chloride, is a chemical compound with the CAS number 34959-19-8 . It has a molecular formula of C16H28Cl2O2 and a molecular weight of 323.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain with two chloride atoms attached at either end . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, dichlorides in general are highly reactive and can undergo a variety of reactions, including substitution and addition reactions .Applications De Recherche Scientifique
Blood Pressure Regulation
Hexadecanedioate, a compound related to hexadecanedioyl dichloride, is associated with blood pressure regulation. Genetic and transcriptomic studies have shown correlations between hexadecanedioate levels and gene expression in adipose tissue, suggesting a significant role in blood pressure regulation (Menni et al., 2017). Additionally, its levels in fat of ADH1A, ADH1B, and CYP4 encoding enzymes in the omega oxidation pathway are correlated with blood pressure effects (Menni et al., 2016).
Metal Ion Extraction
A study demonstrates the use of hexaazacyclooctadecanes, synthesized from this compound, in extracting metal ions such as Ag+, Zn2+, and Cd2+ (Takada et al., 1988). This indicates potential applications in metal ion separation and purification processes.
Plasticizer in PVC
This compound-related compounds like Di(isononyl) cyclohexane-1,2-dicarboxylate have been used as plasticizers in PVC. These compounds are noted for their favorable properties, including low toxicity and biodegradability, making them suitable for sensitive applications (Wadey, 2003).
Photocatalytic Reduction
The hexachlorocerate(III) anion, a compound associated with this compound, has been found effective in the photocatalytic reduction of aryl chloride substrates. This showcases its potential in organic synthesis and photocatalytic applications (Yin et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
hexadecanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28Cl2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKFXYMUZKWWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)Cl)CCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505575 | |
| Record name | Hexadecanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34959-19-8 | |
| Record name | Hexadecanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)
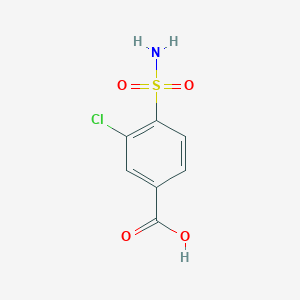
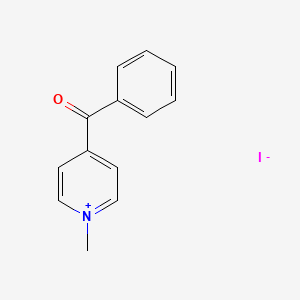
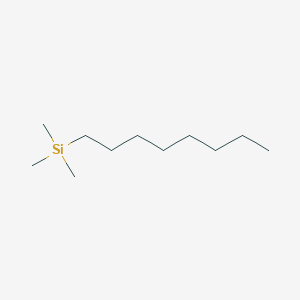



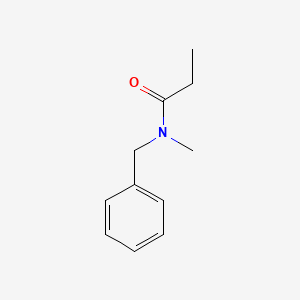





![Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B3051538.png)